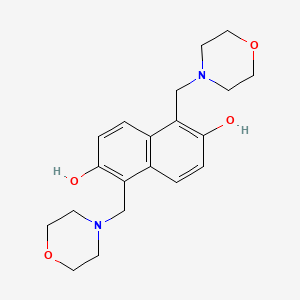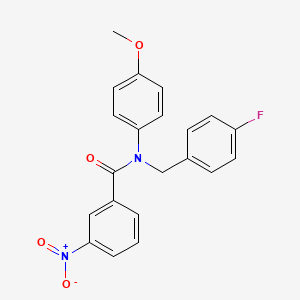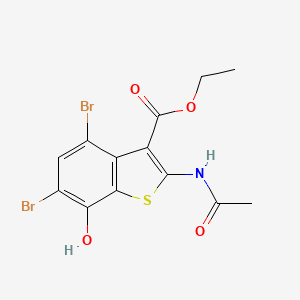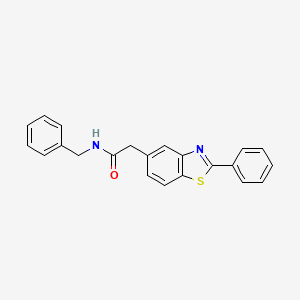
1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol
Descripción general
Descripción
1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). It is a synthetic small molecule that has shown great potential in cancer treatment due to its ability to selectively kill cancer cells while sparing normal cells.
Mecanismo De Acción
1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol works by inhibiting the activity of PARP enzymes, which are involved in DNA repair pathways. Cancer cells with defects in DNA repair pathways are more reliant on PARP enzymes for survival, and inhibition of PARP activity leads to the accumulation of DNA damage and ultimately, cell death. 1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol is highly selective for PARP enzymes and has minimal off-target effects.
Biochemical and Physiological Effects:
1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. It has also been found to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy. In addition, 1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol has several advantages for lab experiments, including its potency and selectivity for PARP enzymes, its ability to induce DNA damage and cell death in cancer cells, and its minimal toxicity in normal cells. However, the synthesis method is complex and requires specialized equipment and expertise, which can be a limitation for some labs.
Direcciones Futuras
There are several future directions for the development of 1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol. One area of research is the identification of biomarkers that can predict response to 1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol in cancer patients. Another area of research is the development of combination therapies that can enhance the efficacy of 1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol in cancer treatment. Additionally, there is ongoing research to optimize the synthesis method and improve the scalability of 1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol production.
In conclusion, 1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol is a promising candidate for cancer treatment due to its potency and selectivity for PARP enzymes, ability to induce DNA damage and cell death in cancer cells, and minimal toxicity in normal cells. Further research is needed to optimize its use in clinical settings and develop new combination therapies.
Aplicaciones Científicas De Investigación
1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including breast, ovarian, and prostate cancer. In preclinical studies, 1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol has shown potent anti-tumor activity and has been found to be effective in killing cancer cells with defects in DNA repair pathways. In clinical trials, 1,5-bis(4-morpholinylmethyl)-2,6-naphthalenediol has shown promising results in patients with advanced cancers, including those with BRCA1/2 mutations.
Propiedades
IUPAC Name |
1,5-bis(morpholin-4-ylmethyl)naphthalene-2,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-19-3-1-15-16(18(19)14-22-7-11-26-12-8-22)2-4-20(24)17(15)13-21-5-9-25-10-6-21/h1-4,23-24H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKCJWANICEGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2C=CC(=C3CN4CCOCC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3441718.png)
![2,2'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(iminocarbonyl)]dibenzoic acid](/img/structure/B3441732.png)
![4-chloro-6-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B3441745.png)

![2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethanol](/img/structure/B3441768.png)

![4-[(2,4,6-triisopropylphenyl)sulfonyl]morpholine](/img/structure/B3441783.png)

![3-amino-4-anilino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3441799.png)
![{[1-(2,6-dichlorophenyl)-2-ethoxy-1H-indol-3-yl]methylene}malononitrile](/img/structure/B3441801.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-N~3~-methyl-beta-alaninamide](/img/structure/B3441805.png)
![3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B3441813.png)
![N-(4-{[(3-anilino-2-quinoxalinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3441817.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-methoxy-N-(4-methoxyphenyl)benzamide](/img/structure/B3441823.png)